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The third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, has revolutionized the
treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.
However, the eventual development of acquired resistance remains a significant clinical
challenge, necessitating novel therapeutic strategies. This guide provides a comparative
overview of emerging and established combination therapies with osimertinib, with a special
focus on the novel agent vopimetostat. We present available efficacy data, detailed
experimental protocols, and visualizations of the underlying biological pathways to inform
ongoing research and drug development efforts.

The Evolving Landscape of Osimertinib Resistance

Acquired resistance to osimertinib is complex and can be broadly categorized into on-target
EGFR-dependent mechanisms and off-target EGFR-independent mechanisms. On-target
resistance often involves the acquisition of new mutations in the EGFR gene, such as C797S,
which interfere with osimertinib binding. Off-target resistance mechanisms are more diverse
and include the activation of bypass signaling pathways, most notably MET amplification, as
well as alterations in other pathways like RAS-MAPK, and phenotypic transformation such as
epithelial-to-mesenchymal transition (EMT).[1] Understanding these mechanisms is crucial for
the rational design of combination therapies aimed at overcoming or delaying resistance.
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Vopimetostat and Osimertinib: A Novel Approach on
the Horizon

Vopimetostat (TNG-462) is an investigational, potent, and selective inhibitor of protein arginine
methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in regulating gene
expression and is implicated in cancer cell proliferation and survival.[2] The therapeutic
rationale for combining vopimetostat with osimertinib is based on preclinical evidence
demonstrating a synergistic anti-tumor effect in NSCLC models.

Preclinical Efficacy

A preclinical study by Tango Therapeutics demonstrated that the combination of vopimetostat
and osimertinib resulted in superior efficacy compared to either monotherapy in MTAP-null
preclinical models.[3][4] This suggests that targeting PRMT5 may offer a new avenue to
overcome osimertinib resistance. While detailed quantitative data from these preclinical studies
are not yet publicly available, the findings have provided a strong rationale for clinical
investigation.

Clinical Development

Clinical trials evaluating vopimetostat, both as a monotherapy and in combination with other
agents, are currently underway. Notably, a Phase 1/2 clinical trial (NCT05732831) is assessing
the safety and efficacy of vopimetostat in patients with MTAP-deleted solid tumors, including
NSCLC.[5] Another Phase 1/2 study (NCT06922591) is evaluating vopimetostat in
combination with RAS(ON) inhibitors in patients with pancreatic or non-small cell lung cancer
with MTAP loss and RAS mutations.[6] As these trials mature, clinical data on the efficacy of
vopimetostat in combination with osimertinib in osimertinib-resistant NSCLC are highly
anticipated.

Established Combination Strategies to Overcome
Osimertinib Resistance

Several combination strategies have been investigated in clinical trials to address osimertinib
resistance. The following sections provide a comparative overview of the most prominent
approaches.
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Osimertinib in Combination with Chemotherapy

The addition of platinum-based chemotherapy to osimertinib has been explored as a strategy
to target heterogeneous tumor populations and delay the emergence of resistance.

. Osimertinib + Osimertinib Hazard Ratio
Endpoint p-value
Chemotherapy = Monotherapy (95% CI)

Progression-Free

) 25.5 months 16.7 months 0.62 (0.49, 0.79) <0.0001
Survival (PFS)

Overall Survival

©0S) 47.5 months 37.6 months 0.77 (0.61, 0.96) 0.02

Data from the FLAURA2 (NCT04035486) trial in patients with previously untreated, locally
advanced or metastatic EGFR-mutated NSCLC.[2][7][8]

The FLAURAZ trial is a randomized, open-label, Phase 3 study.[9][10][11]

» Patient Population: Patients with locally advanced (Stage IIIB/IIIC) or metastatic (Stage V)
EGFR-mutated (exon 19 deletion or L858R) NSCLC with no prior systemic therapy for
advanced disease.

e Treatment Arms:

o Arm 1: Osimertinib (80 mg once daily) plus platinum-based chemotherapy (pemetrexed
500 mg/m2 with either cisplatin 75 mg/mz2 or carboplatin AUC5) every 3 weeks for 4 cycles,
followed by osimertinib and pemetrexed maintenance.

o Arm 2: Osimertinib (80 mg once daily) monotherapy.
e Primary Endpoint: Progression-Free Survival (PFS).

o Key Secondary Endpoint: Overall Survival (OS).

Osimertinib in Combination with MET Inhibitors
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MET amplification is a common mechanism of acquired resistance to osimertinib. Combining

osimertinib with a MET inhibitor is a rational strategy to dually target both EGFR and MET

signaling pathways.

SAVANNAH (Phase 2, NCT03778229): Patients with MET-amplified/overexpressed NSCLC

post-osimertinib[12]

Endpoint

Osimertinib + Savolitinib

Objective Response Rate (ORR)

56% (95% Cl: 45-67)

Median Duration of Response (DoR)

7.1 months (95% CI: 5.6-9.6)

Median Progression-Free Survival (PFS)

7.4 months (95% CI: 5.5-7.6)

SACHI (Phase 3, NCT05015608): Patients with MET-amplified NSCLC post-EGFR TKI[13]

Osimertinib +

Hazard Ratio

Endpoint . Chemotherapy p-value
Savolitinib (95% CiI)

Median PFS (ITT

) 8.2 months 4.5 months 0.34 (0.23-0.49) <0.0001
population)
Objective
Response Rate 58% 34% - 0.0004
(ORR)

This is a Phase 2, single-arm study.[1][14]

o Patient Population: Patients with EGFR-mutated, MET-amplified or overexpressed, locally

advanced or metastatic NSCLC who have progressed on first-line osimertinib.

o Treatment: Osimertinib (80 mg once daily) in combination with savolitinib (300 mg or 600 mg

once daily, or 300 mg twice daily).

e Primary Endpoint: Objective Response Rate (ORR).

This is a randomized, open-label, Phase 3 study conducted in China.[7][15][16]
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o Patient Population: Patients with locally advanced or metastatic EGFR-mutated NSCLC with
MET amplification who have progressed on prior EGFR TKI therapy.

e Treatment Arms:

o Arm 1: Savolitinib (600 mg or 400 mg once daily based on body weight) plus osimertinib
(80 mg once daily).

o Arm 2: Platinum-based doublet chemotherapy (pemetrexed plus cisplatin or carboplatin).
e Primary Endpoint: Progression-Free Survival (PFS).

INSIGHT 2 (Phase 2, NCT03940703): Patients with MET-amplified NSCLC post-first-line
osimertinib[2][17][18]

Endpoint Osimertinib + Tepotinib
Objective Response Rate (ORR) 50.0% (95% CI: 39.7-60.3)
Median Duration of Response (DoR) 8.5 months (95% CI: 6.1-NE)
Median Progression-Free Survival (PFS) 5.6 months (95% CI: 4.2-8.1)

This is a Phase 2, open-label, two-arm study.[2][19][20]

o Patient Population: Patients with advanced or metastatic EGFR-mutated NSCLC with MET
amplification who have progressed on first-line osimertinib.

o Treatment: Tepotinib (500 mg once daily) plus osimertinib (80 mg once daily).
e Primary Endpoint: Objective Response Rate (ORR).

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs discussed, the following
diagrams are provided.
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Signaling Pathways in Osimertinib Resistance and Combination Therapy
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Caption: Signaling pathways in osimertinib resistance and targets of combination therapies.
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General Experimental Workflow for Combination Therapy Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Navigating Osimertinib Resistance: A Comparative
Guide to Combination Therapies in EGFR-Mutated NSCLC]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15583334+#efficacy-of-
vopimetostat-in-combination-with-osimertinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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